molecular formula C8H14N2O B12920752 O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine CAS No. 138718-08-8

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine

Cat. No.: B12920752
CAS No.: 138718-08-8
M. Wt: 154.21 g/mol
InChI Key: MEUHTGRDGYBEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is an organic compound that features a hydroxylamine functional group attached to a pyrrole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propylating agent, followed by the introduction of the hydroxylamine group. One common method involves the use of 3-bromopropylamine as the propylating agent, which reacts with 1-methyl-1H-pyrrole to form the intermediate 3-(1-methyl-1H-pyrrol-2-yl)propylamine. This intermediate is then treated with hydroxylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specific solvents, catalysts, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes, disruption of cellular membranes, or induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrrol-2-yl)propanoate
  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)
  • Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone

Uniqueness

O-(3-(1-Methyl-1H-pyrrol-2-yl)propyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

138718-08-8

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

O-[3-(1-methylpyrrol-2-yl)propyl]hydroxylamine

InChI

InChI=1S/C8H14N2O/c1-10-6-2-4-8(10)5-3-7-11-9/h2,4,6H,3,5,7,9H2,1H3

InChI Key

MEUHTGRDGYBEHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCCON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.